PF-622

概要

説明

PF-622は、脂肪酸アミドヒドロラーゼ(FAAH)の強力な時間依存性かつ不可逆的な阻害剤です。脂肪酸アミドヒドロラーゼは、脂質伝達物質である脂肪酸アミドファミリーの調節に関与する膜内在性酵素です。 脂肪酸アミドヒドロラーゼの阻害は、脂肪酸アミドのエンドジェナスレベルの上昇につながり、これらは鎮痛、抗炎症、不安解消、および抗うつ作用を示します .

科学的研究の応用

PF-622 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the role of fatty acid amide hydrolase in various physiological processes and diseases. In vitro studies have shown that this compound inhibits the activity of fatty acid amide hydrolase with high selectivity, making it a valuable tool for investigating the enzyme’s function . Additionally, this compound has been used in research related to pain management, inflammation, anxiety, and depression due to its ability to elevate endogenous levels of fatty acid amides .

作用機序

PF-622は、脂肪酸アミドヒドロラーゼを不可逆的に阻害することで効果を発揮します。 この化合物は酵素の活性部位を共有結合的に修飾し、時間依存的な阻害をもたらします . この阻害は、脂肪酸アミドのレベル上昇につながり、これらはさまざまな分子標的および経路と相互作用して、鎮痛、抗炎症、不安解消、および抗うつ効果を生み出します .

類似の化合物との比較

This compoundは、脂肪酸アミドヒドロラーゼに対する高い選択性と不可逆的な阻害においてユニークです。類似の化合物には、URB597やOL-135などの他の脂肪酸アミドヒドロラーゼ阻害剤が含まれます。 this compoundは、時間依存的な阻害と、他のセリンヒドロラーゼよりも脂肪酸アミドヒドロラーゼに対する高い選択性により際立っています .

生化学分析

Biochemical Properties

PF-622 plays a significant role in biochemical reactions, particularly as an inhibitor of FAAH . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide . This compound inhibits FAAH in a time-dependent and irreversible manner, with IC50 values of 0.99 and 0.033 µM when preincubated with human recombinant FAAH for 5 and 60 minutes, respectively .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of FAAH . By inhibiting FAAH, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its binding interactions with FAAH . As an irreversible inhibitor, this compound forms a covalent bond with the active site of FAAH, leading to the inhibition of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be time-dependent . The compound shows high selectivity for FAAH relative to other serine hydrolases, showing no discernable off-site activity up to 500 µM .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid amides . By inhibiting FAAH, it can potentially affect the metabolism of these compounds .

準備方法

PF-622の合成は、いくつかのステップを伴います。 一例として、トリチウム標識this compoundの調製が挙げられます。これは、パラジウム(II)トリフェニルホスフィンを触媒として用いて、ブロミド前駆体をトリチオ脱ブロム化することにより達成されます . 工業生産のための詳細な合成経路と反応条件は、一般に公的に入手できませんが、通常は有機合成技術と厳格な反応条件を必要とし、高純度と高収率を保証します。

化学反応の分析

PF-622は、さまざまな化学反応を起こし、主に脂肪酸アミドヒドロラーゼとの相互作用に焦点を当てています。 この化合物は、酵素の活性部位を共有結合的に修飾することにより、時間依存的な方法で脂肪酸アミドヒドロラーゼを阻害することが知られています . これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシドやエタノールなどの有機溶媒が含まれ、生成される主な生成物は阻害された酵素複合体です。

科学研究への応用

This compoundは、化学、生物学、医学、および産業の分野において、特に科学研究において重要な用途があります。これは、さまざまな生理学的プロセスと疾患における脂肪酸アミドヒドロラーゼの役割を研究するために使用されます。 インビトロ研究では、this compoundが脂肪酸アミドヒドロラーゼの活性を高い選択性で阻害することが示されており、酵素の機能を調査するための貴重なツールとなっています . さらに、this compoundは、脂肪酸アミドのエンドジェナスレベルを上昇させる能力により、疼痛管理、炎症、不安、およびうつ病に関連する研究に使用されてきました .

類似化合物との比較

PF-622 is unique in its high selectivity and irreversible inhibition of fatty acid amide hydrolase. Similar compounds include other fatty acid amide hydrolase inhibitors such as URB597 and OL-135. this compound stands out due to its time-dependent inhibition and high selectivity for fatty acid amide hydrolase over other serine hydrolases .

特性

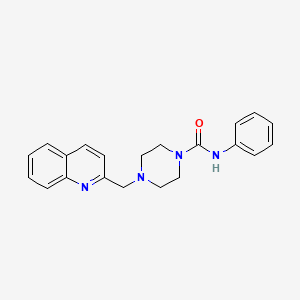

IUPAC Name |

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTCRRMCALVGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467917 | |

| Record name | PF-622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898235-65-9 | |

| Record name | PF-622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

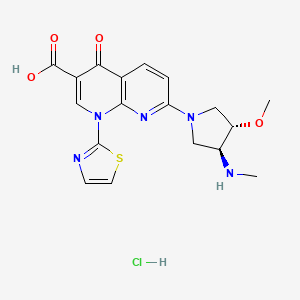

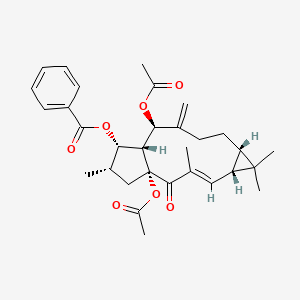

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)